molecular formula C20H18N6O3S B3296911 N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894057-55-7

N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3296911
CAS No.: 894057-55-7
M. Wt: 422.5 g/mol
InChI Key: VGDLCKBMUCCBCZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a triazolopyridazinyl group, all connected through a sulfanyl acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl linkage under controlled conditions, often using thiol reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The goal is to achieve a scalable and cost-effective process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its binding affinity and specificity, while the aromatic rings contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: shares similarities with other triazolopyridazinyl compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a triazolo-pyridazine moiety. Its molecular formula is C19H21N5O3SC_{19}H_{21}N_5O_3S, and its CAS number is 1996248. The presence of sulfur in the structure suggests potential for diverse interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives have been studied for their ability to inhibit enzymes associated with disease processes.
  • Modulation of Receptor Activity : The compound may interact with specific receptor subtypes, influencing signaling pathways critical for cell function.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against pathogenic microorganisms.

Antimicrobial Activity

A series of studies have evaluated the compound's effectiveness against various bacterial strains. For instance, compounds similar to this compound demonstrated significant antibacterial activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . These findings suggest that the compound may serve as a lead structure for developing new anti-tubercular agents.

Cytotoxicity Assessment

Cytotoxicity studies on human embryonic kidney (HEK-293) cells revealed that several derivatives of this compound exhibited low toxicity levels, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureBiological Implication
Dimethoxyphenyl GroupEnhances lipophilicity and receptor binding
Triazolo-Pyridazine MoietyCritical for enzyme inhibition
Sulfanyl LinkageFacilitates interaction with biological targets

Case Study 1: Anti-Tubercular Activity

In a study aimed at discovering new anti-tubercular agents, several derivatives were synthesized and tested. Among them, this compound showed promising results with IC90 values indicating effective inhibition of Mycobacterium tuberculosis without significant cytotoxicity .

Case Study 2: Inhibition Studies

Another study focused on the inhibition of specific enzymes relevant to cancer progression. The compound demonstrated competitive inhibition in vitro assays against targeted proteins involved in tumor growth .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-16-7-5-14(10-17(16)29-2)22-19(27)12-30-20-24-23-18-8-6-15(25-26(18)20)13-4-3-9-21-11-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDLCKBMUCCBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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